molecular formula C19H18ClFN2O2S2 B6563471 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 923139-79-1

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6563471
CAS No.: 923139-79-1
M. Wt: 424.9 g/mol
InChI Key: OQLYTABATPBALF-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a benzene sulfonamide group, which is further substituted with a fluorine atom at position 4 and a methyl group at position 2.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLYTABATPBALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2OSC_{19}H_{17}ClN_2OS, and it features a sulfonamide functional group along with a thiazole moiety. The presence of a 4-chlorophenyl group and a 4-fluoro-3-methylbenzene structure contributes to its unique chemical properties.

PropertyValue
Molecular Weight410.84 g/mol
CAS Number866018-64-6
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown potent inhibitory effects against various cancer cell lines.

Case Study: Thiazole Derivatives

A study reported the synthesis of thiazole derivatives that demonstrated antiproliferative activity with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the therapeutic potential of thiazole-based compounds in cancer treatment .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against specific enzymes involved in cancer progression. For example, some sulfonamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play crucial roles in tumorigenesis.

Table 2: Inhibitory Activity Against HDACs

CompoundHDAC TargetIC50 Value (nM)
FNAHDAC395.48
N-{...}HDAC1/2/3TBD

Antiepileptic Activity

Thiazole derivatives have also been explored for their antiepileptic properties. In vivo studies demonstrated that certain thiazole-based compounds could significantly reduce seizure frequency in animal models, suggesting a neuroprotective effect .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By interfering with key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Neuroprotective Effects : Modulating neurotransmitter systems to mitigate seizure activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked thiazole derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, substituent effects, and available data from screening studies.

Table 1: Structural and Molecular Comparison of Sulfonamide-Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide (Target Compound) C₁₉H₁₈ClFN₂O₂S₂ 422.95 4-Fluoro, 3-methyl (benzene); 4-chlorophenyl, 4-methyl (thiazole)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide C₁₉H₁₉ClN₂O₃S₂ 422.95 4-Methoxy (benzene); 4-chlorophenyl, 4-methyl (thiazole)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide C₂₀H₂₁FN₂O₃S₂ 420.52 4-Fluoro (thiazole); 4-methoxy, 3-methyl (benzene)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide C₂₀H₂₁ClN₂O₂S₂ 420.98 2,4-Dimethyl (benzene); 4-chlorophenyl, 4-methyl (thiazole)
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide (Amide Analogue) C₁₇H₂₁ClN₂OS 336.88 Butanamide group (replaces sulfonamide); 4-chlorophenyl, 4-methyl (thiazole)

Key Observations

Substituent Effects on Molecular Weight :

  • The target compound (422.95 g/mol) and its 4-methoxy analogue share identical molecular weights, highlighting the isosteric replacement of fluorine with methoxy without significant mass change .
  • The amide analogue (336.88 g/mol) has a lower molecular weight due to the absence of the sulfonamide group and its associated substituents .

Electronic and Steric Influences: Fluorine vs.

Thiazole Core Modifications :

  • Replacement of the 4-chlorophenyl group with 4-fluorophenyl (as in the third compound in Table 1) reduces steric bulk but increases polarity, which may influence solubility .

Functional Group Variations :

  • The amide analogue (Table 1, last entry) lacks the sulfonamide group, resulting in reduced acidity and altered pharmacokinetic properties compared to sulfonamide-containing derivatives .

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